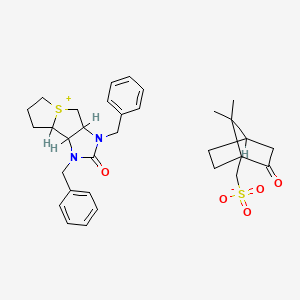
Trimetaphan camsilate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
トリメタファン・カムシル酸塩は、自律神経節における特定のニコチン性アセチルコリン受容体でコリン作動性伝達を阻害する神経節遮断薬であり、交感神経系と副交感神経系の両方を遮断します .
製法
トリメタファン・カムシル酸塩の合成は、正電荷を持つスルホニウム化合物の生成を含みます。 合成経路は通常、チエノ[1,2-b]イミダゾール誘導体とカンファースルホン酸誘導体を制御された条件下で反応させることを含みます . 産業生産方法は広く文書化されていませんが、一般的に大規模生産のために最適化された同様の合成経路を含みます。
準備方法
The synthesis of trimethaphan camsylate involves the formation of a sulfonium compound, which carries a positive charge. The synthetic route typically includes the reaction of a thieno[1,2-b]imidazole derivative with a camphorsulfonic acid derivative under controlled conditions . Industrial production methods are not widely documented, but the process generally involves similar synthetic routes with optimization for large-scale production.
化学反応の分析
トリメタファン・カムシル酸塩は、次のようなさまざまなタイプの化学反応を起こします。
酸化: この化合物は特定の条件下で酸化され得ますが、詳細な経路は広く文書化されていません。
還元: 還元反応は、スルホニウム基の安定性のためにあまり一般的ではありません。
これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤と、水素化ホウ素ナトリウムなどの還元剤が含まれます。生成される主な生成物は、使用される特定の反応条件と試薬によって異なります。
科学研究への応用
トリメタファン・カムシル酸塩は、科学研究にいくつかの応用があります。
化学: 神経節遮断薬とそのニコチン性受容体との相互作用を研究するためのモデル化合物として使用されます。
生物学: 自律神経系とその調節を理解するための研究に使用されます。
科学的研究の応用
Trimethaphan camsylate has several scientific research applications:
Chemistry: Used as a model compound to study ganglionic blockers and their interactions with nicotinic receptors.
Biology: Employed in research to understand the autonomic nervous system and its regulation.
作用機序
トリメタファン・カムシル酸塩は、アセチルコリンとの競合を通じて、シナプス後受容体の刺激を阻害することにより、神経節遮断薬として作用します。これにより、交感神経のトーンが低下し、血管拡張が起こり、主に血圧に影響を与えます。 この化合物は、直接末梢血管拡張とヒスタミン放出を引き起こし、降圧効果に寄与します . 分子標的は、自律神経節におけるニコチン性アセチルコリン受容体です .
類似の化合物との比較
トリメタファン・カムシル酸塩は、その特定の構造と作用機序のために、神経節遮断薬の中でもユニークです。類似の化合物には以下が含まれます。
ヘキサメトニウム: 別の神経節遮断薬ですが、化学構造が異なり、薬理学的プロファイルもわずかに異なります。
メカミラミン: ニコチン性アセチルコリン受容体の非選択的、非競合的アンタゴニストであり、同様の目的で使用されますが、副作用が異なります.
トリメタファン・カムシル酸塩は、手術中の制御された低血圧における特定の用途、および迅速な発現と短時間の作用期間のために際立っています .
類似化合物との比較
Trimethaphan camsylate is unique among ganglionic blockers due to its specific structure and mechanism of action. Similar compounds include:
Hexamethonium: Another ganglionic blocker but with a different chemical structure and slightly different pharmacological profile.
Mecamylamine: A non-selective, non-competitive antagonist of nicotinic acetylcholine receptors, used for similar purposes but with different side effects.
Trimethaphan camsylate stands out due to its specific use in controlled hypotension during surgery and its rapid onset and short duration of action .
生物活性
Trimetaphan camsilate, also known as trimethaphan, is a ganglionic blocking agent primarily used for its sympatholytic effects in clinical settings. This article explores its biological activity, mechanisms of action, therapeutic uses, and associated case studies, supported by relevant data and research findings.
Trimetaphan acts as a non-depolarizing competitive antagonist at nicotinic acetylcholine receptors located in the autonomic ganglia. By blocking these receptors, it inhibits both sympathetic and parasympathetic nervous system activity. This leads to vasodilation and a decrease in vascular tone, resulting in lowered blood pressure. Its effects are primarily peripheral, as trimetaphan does not cross the blood-brain barrier due to its charged nature .
Pharmacological Effects
The primary pharmacological effects of trimetaphan include:
- Controlled Hypotension : It is effective in managing hypertensive crises and is used to induce hypotension during surgical procedures to minimize blood loss.
- Respiratory Effects : There have been documented cases of respiratory depression associated with high doses of trimetaphan, although the exact mechanism remains unclear .
- Cardiovascular Impacts : Trimetaphan can cause reflex tachycardia due to decreased sympathetic input to the heart, although this effect may be masked by simultaneous blockade of cardiac sympathetic ganglia .
Therapeutic Uses
Trimetaphan is utilized in several clinical scenarios:
- Hypertensive Emergencies : It is indicated for rapid blood pressure reduction in acute conditions such as dissecting aortic aneurysm or pulmonary edema .
- Surgical Procedures : Employed to control bleeding during neurosurgery by inducing hypotension .
Case Study 1: Respiratory Depression
A retrospective analysis highlighted four cases where patients experienced severe respiratory depression coinciding with intravenous administration of large doses of trimetaphan. This underscores the need for careful monitoring during treatment .
Case Study 2: Efficacy During Electroconvulsive Therapy (ECT)
A study involving patients undergoing ECT demonstrated that intravenous boluses of trimetaphan effectively controlled hypertension and tachycardia during seizures. Doses of 10 mg and 15 mg were particularly noted for their rapid return to baseline blood pressure without significant side effects .
Data Summary
| Parameter | This compound |
|---|---|
| Chemical Formula | C22H25N2OS |
| Molecular Weight | 365.52 g/mol |
| Mechanism of Action | Nicotinic receptor antagonist |
| Therapeutic Uses | Hypertensive emergencies, surgery |
| Common Side Effects | Hypotension, tachycardia, respiratory depression |
| Administration Routes | IV, IM |
特性
CAS番号 |
68-91-7 |
|---|---|
分子式 |
C32H40N2O5S2 |
分子量 |
596.8 g/mol |
IUPAC名 |
3,5-dibenzyl-8-thionia-3,5-diazatricyclo[6.3.0.02,6]undecan-4-one;[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonate |
InChI |
InChI=1S/C22H25N2OS.C10H16O4S/c25-22-23(14-17-8-3-1-4-9-17)19-16-26-13-7-12-20(26)21(19)24(22)15-18-10-5-2-6-11-18;1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14/h1-6,8-11,19-21H,7,12-16H2;7H,3-6H2,1-2H3,(H,12,13,14)/q+1;/p-1/t;7-,10-/m.1/s1 |
InChIキー |
HALWUDBBYKMYPW-STOWLHSFSA-M |
SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)[O-])C.C1CC2C3C(C[S+]2C1)N(C(=O)N3CC4=CC=CC=C4)CC5=CC=CC=C5 |
異性体SMILES |
CC1([C@@H]2CC[C@]1(C(=O)C2)CS(=O)(=O)[O-])C.C1CC2C3C(C[S+]2C1)N(C(=O)N3CC4=CC=CC=C4)CC5=CC=CC=C5 |
正規SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)[O-])C.C1CC2C3C(C[S+]2C1)N(C(=O)N3CC4=CC=CC=C4)CC5=CC=CC=C5 |
外観 |
Solid powder |
Key on ui other cas no. |
68-91-7 |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Trimethaphan camsylate |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















